Acétate de cinnamyle

Vue d'ensemble

Description

Cinnamyl acetate is a naturally occurring ester that is found in many different plants. It is a colorless liquid with a sweet, floral, balsamic odor and is used in the production of fragrances, flavors, and other natural products. It is also known as cinnamyl ethanoate, cinnamyl alcohol acetate, and cinnamyl acetic ester. Cinnamyl acetate has many different applications in the scientific and medical fields, and its mechanism of action and biochemical and physiological effects are still being studied. In

Applications De Recherche Scientifique

Conservation des aliments

L'acétate de cinnamyle est utilisé dans la conservation des produits alimentaires, en particulier du pain de blé. Il a été constaté qu'il possédait des propriétés antifongiques, ce qui peut contribuer à prolonger la durée de conservation des produits de boulangerie .

Ingrédient de parfum

L'this compound est couramment utilisé comme ingrédient de parfum. On le trouve souvent dans les parfums et autres produits parfumés en raison de son arôme agréable .

Propriétés antifongiques

Des recherches ont montré que l'this compound possède des propriétés antifongiques importantes. Il a été utilisé pour inhiber la croissance de divers types de champignons, notamment Penicillium citrinum, P. expansum et P. crustosum .

Synthèse chimique

L'this compound a été utilisé en synthèse chimique. Par exemple, il a été utilisé dans l'alkylation allylique catalysée au palladium utilisant le diéthyl 2-méthylmalonate de sodium et une nouvelle base de Schiff ferrocénylée .

Évolution enzymatique

L'this compound a été utilisé dans l'étude de l'évolution enzymatique. Une nouvelle estérase thermophile de Geobacillus subterraneus a été utilisée comme biocatalyseur pour synthétiser l'this compound, et le taux de conversion a atteint 99,40 % avec 0,3 M d'alcool cinnamylique à 60 °C .

Expression des facteurs neurotrophiques

Bien que la recherche porte principalement sur l'alcool cinnamique, un dérivé de l'this compound, il a été constaté que ces composés peuvent augmenter l'expression des facteurs neurotrophiques dans les cellules de souris du système nerveux central .

Mécanisme D'action

Target of Action

Cinnamyl acetate is a chemical compound of the cinnamyl ester family . It’s a fragrance ingredient found in cinnamon leaf oil . The primary targets of cinnamyl acetate are pathogenic fungi and bacteria . It interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Mode of Action

Cinnamyl acetate exhibits antimicrobial activity by interacting directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the microbial cell wall, leading to cell death .

Biochemical Pathways

Cinnamyl acetate is an acetate ester resulting from the formal condensation of cinnamyl alcohol with acetic acid . It naturally occurs in fresh bark of cinnamon (Cinnamomum zeylanicum Blume and other Cinnamomum species), with concentrations of 2,800–51,000 ppm .

Pharmacokinetics

pylori through molecular docking, MD Simulations and ADMET analyses revealed that cinnamyl acetate exhibited a significant level of pharmacokinetic and drug-likeness conformity .

Result of Action

The molecular and cellular effects of cinnamyl acetate’s action are primarily its antimicrobial properties. It has been shown to have significant antibacterial and antifungal activities . It disrupts the integrity of the microbial cell wall, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cinnamyl acetate. For instance, the concentration of cinnamyl acetate in cinnamon can vary depending on the species of Cinnamomum and the part of the plant used . Additionally, the antimicrobial activity of cinnamyl acetate can be influenced by the specific strain of microorganism, as well as the presence of other compounds in the environment .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cinnamyl acetate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found that cinnamyl acetate showed significant binding interactions with virB4 and virB9 proteins

Molecular Mechanism

The molecular mechanism of cinnamyl acetate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested that cinnamyl acetate may influence the biosynthesis of benzyl acetate by regulating the production of key precursors such as benzaldehyde and benzyl alcohol .

Metabolic Pathways

Cinnamyl acetate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it has been suggested that cinnamyl acetate may be involved in the biosynthesis of dibenzocyclooctadiene lignans, with PmPAL enzymes and PmMYB4 transcription factors playing important roles in regulating the accumulation of key biosynthetic precursors to these compounds .

Propriétés

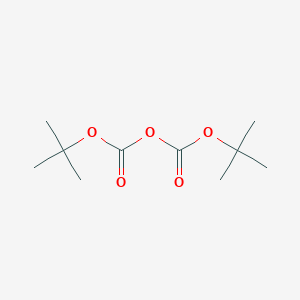

| { "Design of the Synthesis Pathway": "Cinnamyl acetate can be synthesized by the esterification of cinnamyl alcohol with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Cinnamyl alcohol", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix cinnamyl alcohol and acetic anhydride in a 1:1 molar ratio", "Add a small amount of catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and dilute it with water", "Extract the cinnamyl acetate with a non-polar solvent", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain pure cinnamyl acetate" ] } | |

Numéro CAS |

21040-45-9 |

Formule moléculaire |

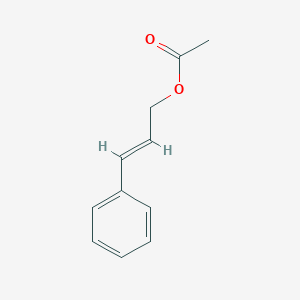

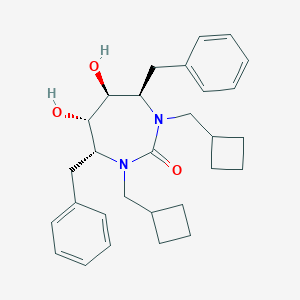

C11H12O2 |

Poids moléculaire |

176.21 g/mol |

Nom IUPAC |

[(Z)-3-phenylprop-2-enyl] acetate |

InChI |

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5- |

Clé InChI |

WJSDHUCWMSHDCR-YVMONPNESA-N |

SMILES isomérique |

CC(=O)OC/C=C\C1=CC=CC=C1 |

SMILES |

CC(=O)OCC=CC1=CC=CC=C1 |

SMILES canonique |

CC(=O)OCC=CC1=CC=CC=C1 |

Apparence |

Oil |

Point d'ébullition |

263.00 to 265.00 °C. @ 760.00 mm Hg |

Densité |

1.047-1.054 |

Autres numéros CAS |

21040-45-9 103-54-8 |

Description physique |

Liquid Colorless liquid; [Sigma-Aldrich MSDS] Colourless to slightly yellow liquid, sweet, balsamic, floral odou |

Solubilité |

insoluble in water; soluble in oils miscible (in ethanol) |

Synonymes |

cinnamyl acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cinnamyl acetate exert its antifungal effects?

A1: Cinnamyl acetate demonstrates potent antifungal activity, particularly against tree pathogenic fungi like Phellinus noxius []. While the exact mechanism remains under investigation, its efficacy is likely attributed to its ability to disrupt fungal cell wall integrity and interfere with critical metabolic processes.

Q2: Can cinnamyl acetate be used to control nematodes?

A2: Research suggests that cinnamyl acetate exhibits significant nematicidal activity against Meloidogyne incognita, a root-knot nematode []. It achieves this by inhibiting juvenile movement and egg hatching, effectively disrupting the nematode life cycle.

Q3: Is cinnamyl acetate effective against mosquitos?

A3: Cinnamyl acetate, often found in essential oils like those from Cinnamomum osmophloeum, demonstrates strong larvicidal activity against mosquito species like Aedes aegypti and Aedes albopictus []. This effect is attributed to its ability to penetrate the larval cuticle and interfere with essential physiological processes.

Q4: What is the molecular formula and weight of cinnamyl acetate?

A4: Cinnamyl acetate has the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol.

Q5: How can cinnamyl acetate be identified using spectroscopic techniques?

A5: Cinnamyl acetate can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide information about the compound's molecular weight, fragmentation pattern, and structural characteristics, enabling its identification and quantification in various matrices [, ].

Q6: How stable is cinnamyl acetate under different storage conditions?

A6: Cinnamyl acetate, particularly when present in complex mixtures like guava nectar, can degrade during storage, especially at higher temperatures and under light exposure. Refrigeration and protection from light are crucial for preserving its stability and aroma [].

Q7: Does the presence of other compounds influence the stability of cinnamyl acetate?

A7: Yes, the stability of cinnamyl acetate can be affected by the presence of other compounds. For example, in cinnamon bark oil, its conversion to cinnamaldehyde and other components occurs during processing, indicating a potential for interaction and degradation [].

Q8: Can cinnamyl acetate be synthesized using enzymatic catalysis?

A8: Yes, cinnamyl acetate can be efficiently synthesized through lipase-catalyzed transesterification reactions using cinnamyl alcohol and an acyl donor like vinyl acetate [, , ]. This enzymatic approach offers a sustainable and environmentally friendly alternative to traditional chemical synthesis methods.

Q9: What factors affect the efficiency of cinnamyl acetate synthesis using lipases?

A9: Factors like the type of lipase, reaction temperature, substrate molar ratio, and the presence of solvents or immobilization supports significantly influence the yield and selectivity of cinnamyl acetate synthesis [, , ].

Q10: Can computational methods predict the anti-corrosion properties of cinnamyl acetate?

A10: Yes, computational studies employing quantum chemical calculations, Monte Carlo simulations, and molecular dynamics simulations have provided insights into the anti-corrosion capabilities of cinnamyl acetate by analyzing its adsorption energies and interactions with metal surfaces [].

Q11: How does the chemical structure of cinnamyl acetate contribute to its biological activities?

A11: The presence of the acetate group, the phenyl ring, and the unsaturated double bond in the cinnamyl moiety all contribute to the molecule's overall hydrophobicity, reactivity, and ability to interact with biological targets, influencing its antifungal, larvicidal, and other activities.

Q12: Do structural modifications of cinnamyl acetate affect its biological activity?

A12: Yes, structural modifications, such as the introduction of substituents on the phenyl ring or alterations to the acetate group, can significantly impact the activity and potency of cinnamyl acetate. For instance, acetylation of cinnamaldehyde to form cinnamyl acetate can lead to a decrease in acaricidal activity [].

Q13: How can the stability and bioavailability of cinnamyl acetate be improved for potential pharmaceutical applications?

A13: Research is exploring various formulation strategies, such as encapsulation in nanoparticles or liposomes, to enhance the stability, solubility, and bioavailability of cinnamyl acetate, potentially leading to more effective drug delivery systems.

Q14: What are the common analytical methods used to quantify cinnamyl acetate in various matrices?

A14: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely employed for the separation, identification, and quantification of cinnamyl acetate in complex mixtures like essential oils, plant extracts, and food products [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)